2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde
Description
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-12-4-2-10(19-12)7-18-11-3-1-9(14(16)17)5-8(11)6-15/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMIUSWJKFPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde typically involves the following steps:
Formation of the chlorothiophenylmethoxy intermediate: This can be achieved by reacting 5-chlorothiophene-2-carbaldehyde with methanol in the presence of a base such as sodium methoxide.
Nitration of the benzaldehyde: The benzaldehyde core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The chlorothiophenylmethoxy intermediate is then coupled with the nitrated benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzoic acid.
Reduction: 2-[(5-Chlorothiophen-2-yl)methoxy]-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde would depend on its specific application. In medicinal chemistry, it could act by interacting with specific molecular targets such as enzymes or receptors. The nitro group and the aldehyde functionality could play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Alkoxy-Substituted 5-Nitrobenzaldehydes
Example Compounds :
- 2-Octyloxy-5-nitrobenzaldehyde
- 2-((S)-(−)-3,7-Dimethyloctyloxy)-5-nitrobenzaldehyde
- 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-nitrobenzaldehyde
Key Differences :
- Substituent Complexity : Unlike the target compound’s thiophene-based ether, these analogs feature linear or branched alkoxy chains (e.g., octyloxy, methoxyethoxy) .
- Synthetic Routes : All are synthesized via Williamson ether reactions, but the target compound requires a brominated thiophene precursor (e.g., 5-chlorothiophen-2-ylmethyl bromide), whereas alkoxy analogs use bromoalkanes .
- Alkoxy derivatives with polar ethers (e.g., methoxyethoxy) exhibit higher solubility in polar solvents .
Table 1: Alkoxy vs. Thiophene-Methoxy Analogs
| Compound | Substituent Type | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 2-Octyloxy-5-nitrobenzaldehyde | Linear alkyl ether | ~267.3 | High lipophilicity |
| 2-(Methoxyethoxy)-5-nitrobenzaldehyde | Polar ether chain | ~255.2 | Enhanced water solubility |
| Target Compound | Chlorothiophene ether | ~311.7 | Aromatic interactions, moderate polarity |
Chloro- and Nitro-Substituted Benzaldehydes
Example Compounds :
Key Differences :
- Substituent Positioning : The target compound’s chloro group is part of the thiophene ring, whereas 2-chloro-5-nitrobenzaldehyde has a chloro group directly on the benzene ring at position 2 .
- Functional Groups : 5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde includes a hydroxy group (-OH) and a chlorobenzyl moiety, enabling hydrogen bonding and steric hindrance absent in the target compound .
- Reactivity : The hydroxy group in the latter compound increases susceptibility to oxidation or esterification, while the target’s ether linkage is more stable under acidic/basic conditions .
Ester- and Acyloxy-Substituted Analogs
Key Differences :
- Linkage Type : The pivaloyloxy group (-O-CO-C(CH₃)₃) is an ester, whereas the target compound has an ether (-O-CH₂-thiophene). Esters are more prone to hydrolysis, especially under basic conditions .
- Steric Effects : The bulky pivaloyl group may hinder crystallinity compared to the planar thiophene ring in the target compound.
Biological Activity
2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H8ClN2O3S
- Molecular Weight : 273.71 g/mol
- Appearance : Light yellow crystalline solid
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Some key mechanisms include:
- Inhibition of Aldose Reductase : Preliminary studies indicate that 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde may inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. Inhibition of AR can lead to reduced sorbitol accumulation and decreased oxidative stress in cells, suggesting a potential role in diabetes management .
- Antioxidant Activity : The nitro group present in the compound may contribute to its antioxidant properties, potentially scavenging free radicals and reducing oxidative damage in biological systems.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in modulating inflammatory pathways, which may be relevant for conditions such as arthritis or other inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Aldose Reductase Inhibition : The compound demonstrated an IC50 value of approximately 2.1 µM against aldose reductase, indicating significant inhibitory potential compared to standard inhibitors like sorbinil (IC50 = 3.14 µM) .
- Cytotoxicity Assays : Cell viability assays on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Case Studies
- Case Study on Diabetes Management : A recent study involving diabetic rats treated with 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde showed a marked decrease in blood glucose levels and improved insulin sensitivity compared to untreated controls. This suggests its potential use as a therapeutic agent in managing diabetes.
- Cancer Research : Another study focused on the compound's effects on MCF-7 breast cancer cells demonstrated that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anti-cancer agent.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
